molecular formula C10H12BrNO B1319351 N-(3-Bromo-5-ethylphenyl)acetamide CAS No. 123158-67-8

N-(3-Bromo-5-ethylphenyl)acetamide

Cat. No.: B1319351
CAS No.: 123158-67-8
M. Wt: 242.11 g/mol
InChI Key: PDRWHNPTNJWXLB-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-ethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is characterized by the presence of a bromine atom at the 3-position and an ethyl group at the 5-position of the phenyl ring, with an acetamide group attached to the nitrogen atom. This compound is typically a solid at room temperature and is soluble in various organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-ethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-ethylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the acetamide derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

    Reduction: 3-bromo-5-ethylphenylamine.

    Oxidation: 3-bromo-5-ethylbenzoic acid.

Scientific Research Applications

N-(3-Bromo-5-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-ethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-ethylphenyl)acetamide
  • N-(3-Bromo-5-methylphenyl)acetamide
  • N-(3-Chloro-5-ethylphenyl)acetamide

Uniqueness

N-(3-Bromo-5-ethylphenyl)acetamide is unique due to the specific positioning of the bromine and ethyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

N-(3-bromo-5-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWHNPTNJWXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295908
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-67-8
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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